molecular formula C8H18N2O B1476958 2-(Ethoxymethyl)piperidin-1-amine CAS No. 1934405-87-4

2-(Ethoxymethyl)piperidin-1-amine

Cat. No.: B1476958
CAS No.: 1934405-87-4
M. Wt: 158.24 g/mol
InChI Key: GGLNTEDCTHVPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethyl)piperidin-1-amine is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical production . It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol.


Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1H-NMR spectrum data of this compound is in good agreement with its assigned structure .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Polymerization Mechanisms : The Michael addition polymerizations of trifunctional amines, including compounds similar to 2-(Ethoxymethyl)piperidin-1-amine, with diacrylates have been studied. The research focuses on understanding the reactivity sequence and the formation of linear poly(amino ester)s through AB-type intermediates (Wu et al., 2004).

  • Alkylation Reactions : Alkylation reactions involving derivatives of indole and piperidines demonstrate the sensitivity of these reactions to steric effects, highlighting the different rates of ethylation among various amines including piperidine derivatives (Deberly et al., 1975).

  • Microwave-Initiated Hydroamination : The use of microwave irradiation accelerates the hydroamination of 2-ethoxypropenal with secondary amines like piperidine. This study explores the regioselectivity and the efficiency of microwave-assisted reactions (Keiko et al., 2011).

  • Photolabile Amine Protecting Group in Flow Synthesis : A study on the use of 9-Hydroxymethylxanthene derivatives as photolabile protecting groups for amines, including piperidines, in flow chemistry. This research highlights the potential for efficient protection and deprotection of amines in multistep syntheses (Yueh et al., 2015).

  • CO2 Absorption Characteristics : An FTIR spectroscopic study investigated the reaction between CO2 and piperidine and its derivatives, focusing on the impact of molecular structural variations on CO2 absorption. The study provides insights into the chemistry of CO2 capture using heterocyclic amines (Robinson et al., 2011).

  • Aromatic Nucleophilic Substitution Catalysis : A study on the kinetics of reactions involving cyclic secondary amines like piperidine in aromatic nucleophilic substitution, highlighting the influence of nucleophiles and the specific base–general acid mechanism for base catalysis (Consiglio et al., 1982).

Mechanism of Action

While the specific mechanism of action for 2-(Ethoxymethyl)piperidin-1-amine is not clear, piperidine derivatives are known to have a wide range of biological activities .

Safety and Hazards

Piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, are classified as flammable liquids (Category 2), and they have acute toxicity when ingested, inhaled, or in contact with skin (Categories 3 and 4). They also cause severe skin burns and eye damage (Category 1), and pose a short-term (acute) aquatic hazard (Category 3) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-(Ethoxymethyl)piperidin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit anti-inflammatory, analgesic, and antipsychotic properties . These interactions often involve binding to specific receptor sites or modulating enzyme activity, thereby altering biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the proliferation and differentiation of various cell types, including cancer cells . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. For instance, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which play a critical role in neurotransmission . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability under different conditions . Over time, this compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, piperidine derivatives are known to undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways may influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the peroxisome, where they participate in the catabolism of polyamines . The subcellular localization of this compound can impact its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(ethoxymethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-11-7-8-5-3-4-6-10(8)9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLNTEDCTHVPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxymethyl)piperidin-1-amine
Reactant of Route 2
2-(Ethoxymethyl)piperidin-1-amine
Reactant of Route 3
2-(Ethoxymethyl)piperidin-1-amine
Reactant of Route 4
2-(Ethoxymethyl)piperidin-1-amine
Reactant of Route 5
2-(Ethoxymethyl)piperidin-1-amine
Reactant of Route 6
2-(Ethoxymethyl)piperidin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.